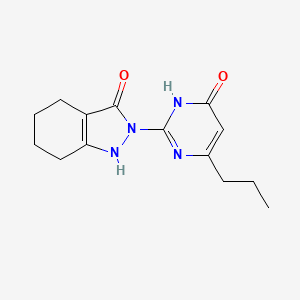

1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione, also known as AFPPD, is a pyrazine derivative that has been extensively studied for its potential applications in various scientific fields. This compound is known for its unique chemical and physical properties, which make it an ideal candidate for research in drug development, materials science, and other areas of study.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of derivatives related to 1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione has yielded significant insights. For example, the synthesis of 4H-thieno[3,4-c]pyrazol-4-ones, which includes derivatives with the 4-fluorophenyl group, demonstrated notable activities in analgesic, anti-inflammatory, and antipyretic studies, alongside platelet antiaggregating activities comparable to that of acetylsalicylic acid (Menozzi et al., 1992). Additionally, the crystal structure of a pyrazolyl-phthalazine-dione derivative exhibiting an interesting short intermolecular distance, indicative of potential supramolecular interactions, was characterized, highlighting the structural diversity attainable with these frameworks (Simijonović et al., 2018).

Chemical Sensing and Catalysis

Derivatives of 1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione have been investigated for their potential in chemical sensing and as catalysts. A novel blue fluorescent chemosensor based on a derivative demonstrated selectivity for Cu2+ cations, showcasing the application of these compounds in environmental monitoring and chemical analysis (Sali et al., 2006).

Anticonvulsant Evaluation

Fluorinated derivatives of pyrrolo[1,2-a]pyrazine-2,6-dione, which share a structural motif with 1-allyl-4-(4-fluorophenyl)pyrazine-2,3(1H,4H)-dione, have been evaluated for their anticonvulsant activities in animal models. These studies reveal that the modification of the phenyl ring with fluorine atoms can enhance the anticonvulsant potency, offering insights into the design of novel therapeutic agents (Dawidowski et al., 2014).

properties

IUPAC Name |

1-(4-fluorophenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPQFRQUXPUJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)

![2-(6,7-dichloro-1-benzofuran-3-yl)-N-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2674082.png)

![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)

![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)